molecular formula C6H3ClF3N B1345723 2-Chloro-4-(trifluoromethyl)pyridine CAS No. 81565-18-6

2-Chloro-4-(trifluoromethyl)pyridine

Cat. No.: B1345723
CAS No.: 81565-18-6
M. Wt: 181.54 g/mol
InChI Key: GBNPVXZNWBWNEN-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H3ClF3N. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a chlorine atom and a trifluoromethyl group, respectively. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-iodopyridine with trifluoromethylating agents. The reaction typically occurs under mild conditions and may involve the use of catalysts to enhance the yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 4-(trifluoromethyl)pyridine. This process can be carried out in the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is typically conducted at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors. This interaction often involves hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule .

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Comparison: 2-Chloro-4-(trifluoromethyl)pyridine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations .

Biological Activity

2-Chloro-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. The compound's structural features, particularly the trifluoromethyl group, enhance its pharmacological properties, making it a subject of interest in various studies.

The molecular formula for this compound is C6H3ClF3N, and its molecular weight is approximately 197.54 g/mol. The presence of the trifluoromethyl group (-CF3) significantly affects the compound's lipophilicity and electronic properties, which can enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethylpyridine exhibit significant antimicrobial properties. A study reported that certain trifluoromethylpyridine amide derivatives demonstrated antibacterial activity against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum, with effective concentrations (EC50) lower than those of traditional antibiotics like thiodiazole copper and bismerthiazol .

CompoundEC50 (mg/L) against XooEC50 (mg/L) against R. solanacearum
E14018
E39-
Thiodiazole copper5339
Bismerthiazol5131

This table illustrates the comparative effectiveness of various compounds, highlighting the potential of trifluoromethylpyridine derivatives as alternatives to conventional treatments.

Inhibition of Bacterial Enzymes

Another significant finding involves the inhibition of bacterial enzymes critical for cell viability. Compounds derived from pyridine rings, including those containing the trifluoromethyl group, have been shown to inhibit Sfp-phosphopantetheinyl transferases (PPTases), which are essential for bacterial virulence . This inhibition occurs at submicromolar concentrations, indicating a strong potential for therapeutic applications without cytotoxic effects on human cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the introduction of the trifluoromethyl group at specific positions on the pyridine ring can enhance biological activity. For example, modifications in the arylpiperazine moiety combined with pyridine derivatives have led to improved potency against various bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antibacterial Efficacy : In vitro testing has demonstrated that this compound exhibits potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant bacterial infections .
  • Chemical Genetic Studies : Investigations into resistance mechanisms in Escherichia coli have implicated efflux pumps as a significant factor in reduced susceptibility to these compounds, highlighting the need for further research into overcoming such resistance .
  • Spectroscopic Analysis : A combined experimental and DFT analysis has provided insights into the molecular structure and behavior of this compound, which aids in understanding its reactivity and interaction with biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves halogenation or nucleophilic substitution on pyridine derivatives. Key reagents include chlorinating agents (e.g., POCl₃) and trifluoromethylation sources (e.g., CF₃Cu). Reaction conditions such as solvent polarity (DMF or DMSO), temperature (80–120°C), and catalyst choice (e.g., Pd for cross-coupling) critically impact yield. For example, elevated temperatures improve trifluoromethyl group incorporation but may increase side reactions. Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How can researchers characterize the structural and physical properties of this compound?

Methodological Answer:

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., downfield shifts for Cl and CF₃ groups).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (MW: 181.54 g/mol).
  • Chromatography : HPLC with UV detection assesses purity (>99% by area normalization).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting point (53–57°C) and decomposition thresholds .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant lab coats.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (vapor pressure: >110°C flash point).
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C.
  • Waste Disposal : Neutralize halogenated waste with alkaline hydrolysis before disposal .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in nucleophilic substitution reactions of this compound?

Methodological Answer: Regioselectivity is influenced by electronic effects (Cl as a strong electron-withdrawing group) and steric hindrance from CF₃. To optimize:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer substitution to the 4-position.
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enhances selectivity for aryl/heteroaryl substitutions.
  • Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals .

Q. How can mechanistic studies resolve contradictions in halogen exchange reactions involving this compound?

Methodological Answer: Conflicting reports on halogen exchange (e.g., Cl → F) often stem from solvent or catalyst variability. Systematic approaches include:

  • Kinetic Monitoring : Use in situ FTIR or 19^{19}F NMR to track intermediate formation.
  • Isotopic Labeling : 18^{18}O-labeled reagents clarify nucleophilic attack pathways.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while ionic liquids may stabilize transition states .

Q. What methodologies assess the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays : Test derivatives against kinases or cytochrome P450 isoforms using fluorescence-based activity kits.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) quantify IC₅₀ values.
  • ADMET Profiling : Computational tools (e.g., SwissADME) predict absorption and toxicity, guiding lead optimization .

Q. How do computational methods predict the reactivity of derivatives in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein binding affinities for drug design.
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Solvent Effects : COSMO-RS models predict solubility and stability in aqueous/organic media .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNPVXZNWBWNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231203
Record name 2-Chloro-4-trifluoromethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81565-18-6
Record name 2-Chloro-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81565-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-trifluoromethylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081565186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-trifluoromethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-4-(trifluoromethyl)pyridine
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Reactant of Route 5
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Reactant of Route 6
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